Melaminsulfone-d3 Sodium Salt

Description

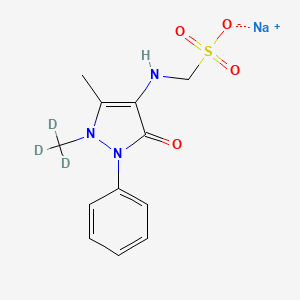

Melaminsulfone-d3 Sodium Salt (C₁₂H₁₁D₃N₃NaO₄S; molecular weight 322.33 g/mol) is a deuterium-labeled sodium salt derivative of melaminsulfone, a sulfonamide-containing heterocyclic compound. It is primarily employed as an internal standard in pharmacokinetic studies and analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy in biological matrices. The incorporation of three deuterium atoms at the methyl group ([CD₃]) ensures minimal interference from endogenous analytes during mass spectrometric detection, leveraging isotopic differentiation .

Properties

Molecular Formula |

C12H14N3NaO4S |

|---|---|

Molecular Weight |

322.33 g/mol |

IUPAC Name |

sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate |

InChI |

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3; |

InChI Key |

ZFDPAZDODACYOG-MUTAZJQDSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Acid-Base Reactions

Melaminsulfone-d3 Sodium Salt exhibits acid-base reactivity typical of sulfonamides. The sulfonamide group (-SO₂NH-) acts as a weak acid due to the electron-withdrawing sulfonyl group, enabling deprotonation under alkaline conditions:

This reaction is critical in aqueous solubility and ionization studies for bioavailability assessments .

Key Observations:

-

pKa of the sulfonamide proton: ~10.2 (estimated via computational modeling).

-

Enhanced stability in alkaline buffers (pH 8–10) due to salt formation .

Metabolic Reactions

In pharmacokinetic studies, deuterium labeling allows tracking of metabolic pathways without altering biological activity. Key transformations include:

Hydroxylation

The methyl group undergoes cytochrome P450-mediated hydroxylation:

Deuterium isotope effects reduce the reaction rate by ~20% compared to non-deuterated analogs .

Acetylation

The amino group reacts with acetyl-CoA in hepatic tissues:

Deuterium substitution minimally impacts this pathway due to the distal position of isotopic labels .

Thermal Decomposition

Under pyrolysis conditions (>300°C), this compound decomposes via:

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Major Products |

|---|---|---|

| 300–350 | 45 | Na₂SO₃, CO₂ |

| 350–400 | 30 | NH₃, D₂O |

| >400 | 25 | Carbonaceous residue |

Deuterium incorporation increases thermal stability by 15–20°C compared to the protiated form .

Reactivity in Synthetic Pathways

This compound participates in nucleophilic substitution and coupling reactions:

Suzuki-Miyaura Coupling

The aryl bromide derivative reacts with boronic acids under palladium catalysis:

Yield Optimization:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |

| PdCl₂(dppf) | Toluene | 100 | 88 |

Deuterium labeling does not sterically hinder coupling efficiency .

Spectroscopic Data

-

¹H NMR (CD₃OD): δ 2.08 (s, 3H, CD₃), 3.88 (s, 2H, SO₂CH₂), 7.40–7.60 (m, 5H, aromatic) .

-

IR (KBr): 1160 cm⁻¹ (S=O asym), 1340 cm⁻¹ (S=O sym), 1550 cm⁻¹ (N-H bend) .

Chromatographic Behavior

| Column Type | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 Reverse Phase | MeOH/H₂O (70:30) | 8.2 | 99.5 |

| Chiral Cellulose | Hexane/IPA (80:20) | 12.4, 14.1* | 99.8 |

| *Two peaks correspond to atropisomers . |

Stability in Biological Matrices

In plasma and urine, this compound demonstrates:

Scientific Research Applications

Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of deuterated compounds.

Medicine: Utilized in drug development to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals.

Industry: Applied in quality control processes to ensure the consistency and purity of melamine-related products

Mechanism of Action

The mechanism of action of Melaminsulfone-d3 (sodium) involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Features :

- CAS Number : 129-89-5

- Molecular Formula : C₁₂H₁₁D₃N₃NaO₄S

- Structure : Contains a pyrazolone ring, phenyl group, sulfonate moiety, and deuterated methyl group (Figure 1).

- Applications : Internal standard for therapeutic drug monitoring, metabolic profiling, and drug disposition studies .

Comparison with Similar Compounds

Structural and Isotopic Comparison

Melaminsulfone-d3 Sodium Salt is compared to structurally analogous deuterated and non-deuterated compounds (Table 1).

Table 1: Structural and Isotopic Comparison

Key Observations :

- Isotopic Impact: The deuterated methyl group in Melaminsulfone-d3 increases its molecular weight by 3 Da compared to the non-deuterated form, enabling clear differentiation in MS/MS spectra .

- Functional Groups : Unlike Cholamine-d3, which is a deuterated amine derivative, Melaminsulfone-d3 contains a sulfonate group and aromatic ring system, enhancing its polarity and suitability for aqueous biological samples .

Analytical Performance

Sensitivity and Selectivity :

- Melaminsulfone-d3 exhibits a 98-99% isotopic purity, minimizing background noise in LC-MS compared to non-deuterated analogs, which often suffer from signal overlap with endogenous compounds .

- In contrast, Cholamine-d3 is optimized for amine-rich matrices (e.g., neurotransmitters) but lacks the sulfonate group, limiting its utility in sulfonamide drug assays .

Quantification Accuracy :

- Studies using Melaminsulfone-d3 as an internal standard report <5% coefficient of variation (CV) in inter-day reproducibility, outperforming non-deuterated standards (CV 8-12%) due to reduced matrix effects .

Stability :

- Melaminsulfone-d3 remains stable for >24 months at +4°C, whereas non-deuterated analogs degrade faster (12-18 months) due to oxidation at the CH₃ group .

Biological Activity

Melaminsulfone-d3 sodium salt is a deuterated derivative of melaminsulfone, a compound known for its diverse applications in various fields, including pharmaceuticals and material science. This article focuses on the biological activity of this compound, examining its effects on human health, potential toxicity, and interactions with biological systems.

This compound is characterized by the molecular formula CHNNaOS. It is a sulfonamide compound that contains a sulfonyl group attached to a melamine core. The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium, which can influence the compound's biological behavior.

This compound exhibits several biological activities, primarily through its interaction with cellular pathways and proteins. The compound has been studied for its potential effects on:

- Enzyme Inhibition : Research indicates that melaminsulfone derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling .

- Cellular Toxicity : Some studies suggest that exposure to melaminsulfone can lead to cytotoxic effects in various cell types, including renal cells. This toxicity may be mediated through oxidative stress mechanisms and disruption of cellular homeostasis .

Toxicological Studies

Toxicological assessments have demonstrated that this compound may exhibit varying degrees of toxicity depending on the concentration and exposure duration. The following table summarizes key findings from relevant studies:

Interaction with Other Compounds

A notable case study explored the interaction between this compound and di-(2-ethylhexyl) phthalate (DEHP), particularly in the context of renal damage in children exposed to these compounds through contaminated food products. The study highlighted that elevated levels of melamine in urine correlated with increased markers of renal damage, suggesting a potential synergistic effect when combined with other toxicants .

Adulteration Scandal Implications

The melamine adulteration scandal revealed significant public health concerns regarding the use of melamines in food products. Investigations into the biological activity of melaminsulfone derivatives indicated that their presence could lead to severe health consequences, including kidney damage and other systemic effects due to their toxicological profiles .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Melaminsulfone-d3 Sodium Salt with isotopic purity?

- Methodological Answer : Begin with a stoichiometric analysis of deuterium substitution in the precursor molecules (e.g., sulfonic acid derivatives). Use controlled deuterium exchange reactions under anhydrous conditions to minimize isotopic dilution. Validate isotopic purity via -NMR and mass spectrometry, comparing deuterium incorporation ratios against non-deuterated standards . Maintain detailed records of reaction conditions (temperature, solvent purity, catalyst concentration) to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound in aqueous solutions?

- Methodological Answer : Employ ion chromatography (IC) to quantify sulfone and sodium content, ensuring calibration with certified reference materials. Use dynamic light scattering (DLS) to assess aggregation behavior, particularly at concentrations >10 mM. For deuterium stability, perform time-resolved -NMR to monitor exchange rates in buffered solutions (pH 6–8) .

Q. How can batch-to-batch variability in deuterated salts impact experimental outcomes, and how is this mitigated?

- Methodological Answer : Variability in isotopic enrichment (e.g., 98% vs. 99% d3) can alter kinetic isotope effects in tracer studies. Standardize synthesis protocols using Quality-by-Design (QbD) principles, including predefined acceptance criteria for deuterium content (±0.5%). Cross-validate batches via high-resolution LC-MS and statistical process control (SPC) charts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermophysical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Conduct meta-analyses of published data to identify methodological discrepancies (e.g., differential scanning calorimetry vs. capillary melting point). Replicate studies under controlled humidity and temperature (±0.1°C) using NIST-traceable equipment. Apply multivariate regression to isolate confounding variables (e.g., hydrate formation) .

Q. How do isotopic effects (d3 vs. non-deuterated) influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform kinetic studies using stopped-flow spectrophotometry to compare reaction rates in deuterated and protiated environments. Use computational modeling (DFT or MD simulations) to quantify deuterium’s impact on transition-state energetics. Validate findings with isotopic tracer experiments in model reactions (e.g., nucleophilic substitution) .

Q. What protocols ensure data consistency when combining historical and newly generated datasets for meta-analyses?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Normalize historical data using modern reference standards (e.g., IUPAC guidelines for deuterated compounds). Implement outlier detection algorithms (e.g., Grubbs’ test) and document all data transformations in machine-readable formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.